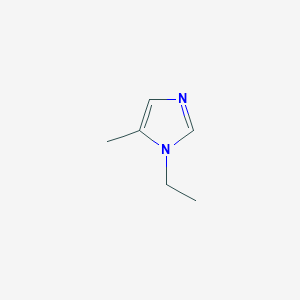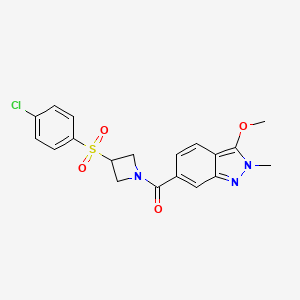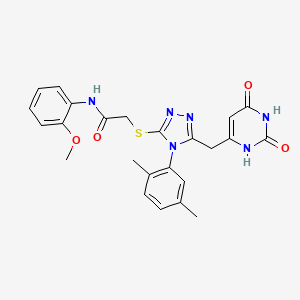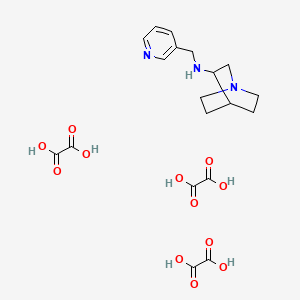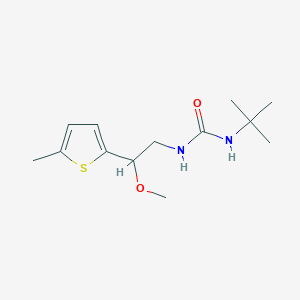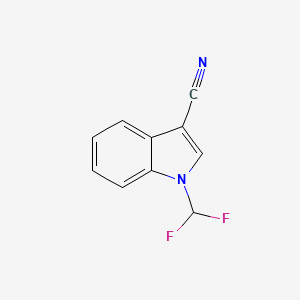
1-(2-Chloropyridin-4-yl)-2,2-difluoroethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(2-Chloropyridin-4-yl)-2,2-difluoroethanol” is a derivative of 2-chloropyridine . 2-chloropyridine is a halogenated pyridine where the halogen atom is chlorine . It’s used as a building block in the synthesis of various pharmaceutical and biologically active compounds .
Synthesis Analysis
While specific synthesis methods for “1-(2-Chloropyridin-4-yl)-2,2-difluoroethanol” are not available, related compounds often involve nucleophilic substitution reactions, where a leaving group on a pyridine or similar aromatic ring is replaced by another nucleophile.Molecular Structure Analysis
The molecular structure of chloropyridine derivatives is characterized by the presence of a halogen atom, which significantly affects the electronic properties of the molecule.Chemical Reactions Analysis
Compounds like “1-(2-Chloropyridin-4-yl)-2,2-difluoroethanol” often participate in reactions that exploit the reactivity of the chloro group and the ketone functionality. These reactions can include nucleophilic substitution at the chloro site and addition reactions at the carbonyl group.Physical And Chemical Properties Analysis
The physical properties of such compounds are influenced by their molecular structure, particularly the presence of electronegative atoms like chlorine which can affect boiling points, melting points, and solubility .科学的研究の応用
Cancer Research and Apoptosis Induction
1-(2-Chloropyridin-4-yl)-2,2-difluoroethanol, through its derivatives, has been explored in the field of cancer research, particularly in the synthesis of compounds that induce apoptosis in cancer cells. For instance, a study found that a compound, 5-(3-chlorothiophen-2-yl)-3-(5-chloropyridin-2-yl)-1,2,4-oxadiazole, derived from a similar chloropyridinyl structure, exhibited in vivo activity in a MX-1 tumor model by inducing apoptosis, highlighting its potential as an anticancer agent (Han-Zhong Zhang et al., 2005).
Magnetic and Structural Studies in Coordination Chemistry
The compound's derivatives have also been used in coordination chemistry to synthesize high-spin manganese clusters, demonstrating the versatility of chloropyridinyl-based ligands in constructing complex molecular architectures with potential magnetic applications. A specific study combined pyridin-2-ylmethanols with 1,3-propanediols to create a new tridentate ligand that resulted in the formation of a MnIII dimer and a 2-D honeycomb network based on a star-shaped [MnIIMnIII3] tetramer, showcasing the structural diversity achievable with chloropyridinyl components (Jiaquan Bai et al., 2018).
Synthesis of Herbicides
In the agricultural sector, derivatives of 1-(2-Chloropyridin-4-yl)-2,2-difluoroethanol have been used in the synthesis of herbicides, such as trifloxysulfuron, highlighting its utility in developing environmentally safe and efficient agricultural chemicals. The synthesis involved multiple steps, including Hofmann degradation and oxidative chlorination, leading to a key intermediate that is crucial for the herbicide's formulation (Zuo Hang-dong, 2010).
Fluorination in Organic Chemistry
The chloropyridinyl structure is instrumental in organic synthesis, particularly in regioselective fluorination processes. For example, a study demonstrated the use of 2-chloropyridines in a triflic anhydride-mediated annulation with 2H-azirines to produce imidazo[1,2-a]pyridines, a common motif in medicinal chemistry, showcasing the compound's role in facilitating complex fluorination reactions (Ping Liu et al., 2015).
Photocatalytic Activities
Chloropyridinyl-based ligands have been investigated for their photocatalytic activities, particularly in the context of water reduction. Studies involving cobalt complexes with chloropyridinyl ligands have demonstrated their potential as water-reducing catalysts, contributing to the development of sustainable photocatalytic systems (C. Bachmann et al., 2013).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Related compounds such as 2-(2-chloropyridin-4-yl)-4-methyl-1h-isoindole-1,3(2h)-dione have been found to interact with thymidylate synthase .
Biochemical Pathways
Related compounds have been found to inhibit cytokinin oxidase/dehydrogenase, suggesting potential effects on cytokinin signaling pathways .
Pharmacokinetics
A related compound, ®-1-(2-chloropyridin-4-yl)ethan-1-amine dihydrochloride, has been found to have high gi absorption and is bbb permeant .
Result of Action
Related compounds have been found to inhibit cytokinin oxidase/dehydrogenase, which could potentially lead to increased levels of cytokinins and altered plant growth .
特性
IUPAC Name |
1-(2-chloropyridin-4-yl)-2,2-difluoroethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2NO/c8-5-3-4(1-2-11-5)6(12)7(9)10/h1-3,6-7,12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSNVXSLXLCCMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(C(F)F)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloropyridin-4-yl)-2,2-difluoroethanol | |
CAS RN |
2091300-58-0 |
Source


|
| Record name | 1-(2-chloropyridin-4-yl)-2,2-difluoroethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-chloro-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2916838.png)
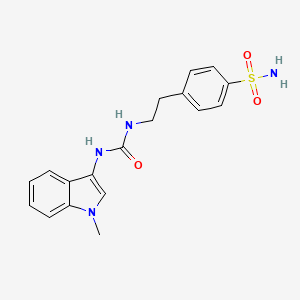
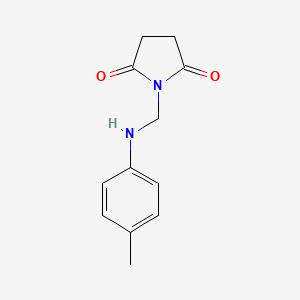
![3-Methyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2916843.png)
![2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]thio}-N-cyclopentylacetamide](/img/structure/B2916844.png)
